Comparative In Vivo Antibacterial Activity: 2-Ethylmorpholino vs. 2-(Methoxymethyl)morpholino Derivatives
In a series of tetracyclic quinolone antibacterial agents bearing 2-substituted morpholino groups, the 2-ethylmorpholino derivative (8d) demonstrated poor in vivo antibacterial activity, whereas the 2-(methoxymethyl)morpholino derivative (8h) showed the most potent in vivo activity, with therapeutic effects against systemic S. aureus infection over 10-fold more potent than ofloxacin [1]. This head-to-head comparison within the same core scaffold demonstrates that the 2-ethyl substituent on morpholine is not inherently favorable for in vivo efficacy and must be empirically evaluated against other 2-substituents for each specific target.
| Evidence Dimension | In vivo antibacterial activity against S. aureus systemic infection |
|---|---|
| Target Compound Data | Poor in vivo antibacterial activity (derivative 8d, 2-ethylmorpholino) |
| Comparator Or Baseline | Good in vivo antibacterial activity for 2-(methoxymethyl)morpholino derivative 8h; >10-fold more potent than ofloxacin |
| Quantified Difference | 8h >10-fold more potent than ofloxacin; 8d poor activity (qualitative) |
| Conditions | Murine systemic infection model; S. aureus IID 803 |
Why This Matters
This demonstrates that the 2-ethylmorpholino group is a distinct entity whose biological consequences cannot be assumed from other 2-substituted morpholines, necessitating direct evaluation in any antibacterial discovery program.
- [1] Jinbo, Y., Kondo, H., Taguchi, M., Inoue, Y., Sakamoto, F., & Tsukamoto, G. (1994). Synthesis and Antibacterial Activity of Thiazolopyrazine-Incorporated Tetracyclic Quinolone Antibacterial Agents. 2. Journal of Medicinal Chemistry, 37(17), 2791–2796. View Source
